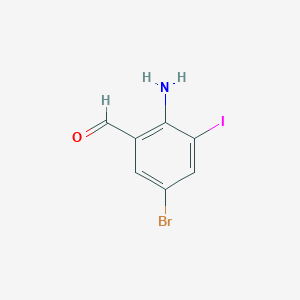
2-Amino-5-bromo-3-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3-iodobenzaldehyde is a halogenated aromatic compound with significant importance in organic synthesis and medicinal chemistry. The compound’s structure features an amino group, bromine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 2-amino-benzaldehyde. The process includes:
Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Indole Derivatives: Formed through cyclization reactions.
Substituted Benzaldehydes: Resulting from substitution reactions.
Scientific Research Applications
2-Amino-5-bromo-3-iodobenzaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.
Biology: Used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer, antiviral, and antimicrobial properties.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-iodoacetophenone
- 2-Amino-5-bromo-3-iodobenzamide
- 2-Bromo-5-iodobenzaldehyde
Uniqueness
2-Amino-5-bromo-3-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of amino, bromine, and iodine groups allows for diverse chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C7H5BrINO |
|---|---|
Molecular Weight |
325.93 g/mol |
IUPAC Name |
2-amino-5-bromo-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H5BrINO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
InChI Key |
WZJYTCBHIWMEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


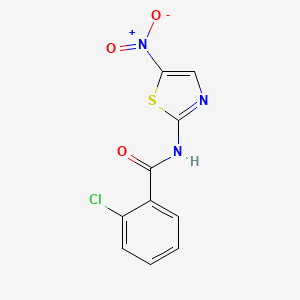
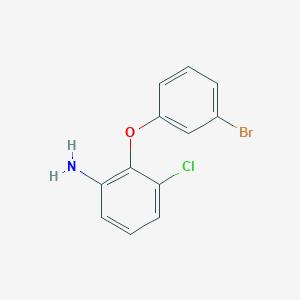

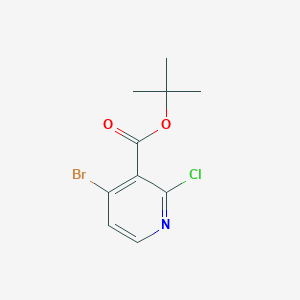
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)

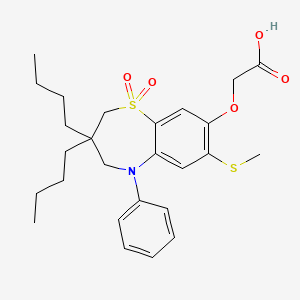
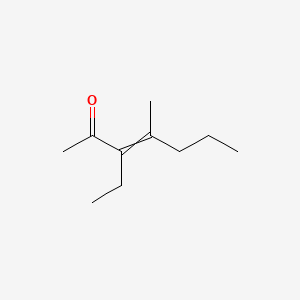
![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)
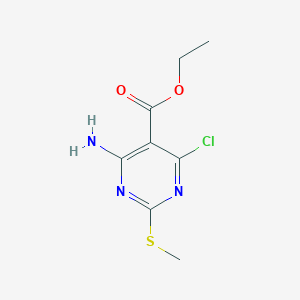
![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
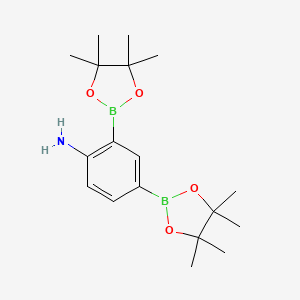
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
